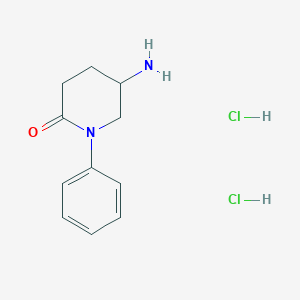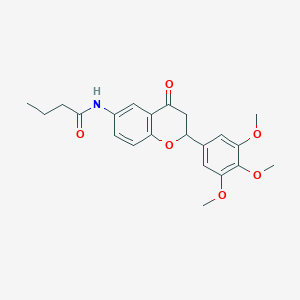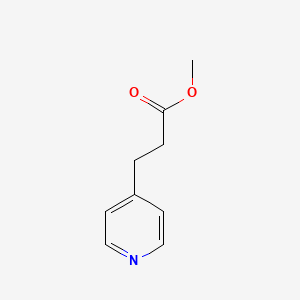
2-(2,3-Dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,3-Dimethoxyphenoxy)nicotinic acid” is a unique chemical provided to early discovery researchers . It has a linear formula of C14H13O5N1 . It’s used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dimethoxyphenoxy)nicotinic acid” is represented by the linear formula C14H13O5N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dimethoxyphenoxy)nicotinic acid” are not fully detailed in the sources I found. It is known to be a solid .Aplicaciones Científicas De Investigación
Thiazole Derivatives in Research
Synthesis and Chemical Behavior
Thiazole derivatives, including those similar to "2-(2,3-Dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid," are often studied for their unique chemical properties and reactions. For example, thiazolidine derivatives have been synthesized and analyzed for their solution behavior and regioselective cyclocondensation, which is key for creating pharmacologically active compounds or materials with specific chemical functions (Refouvelet et al., 1994).
Structural Analyses and Physical Properties
Studies have detailed the structural characteristics and physical properties of compounds with functionalities akin to "this compound." For instance, the molecular structures of dimethoxybenzoic acids have been elucidated, highlighting the impact of methoxy and carboxylic groups on molecular conformation and potential hydrogen bonding, which could influence the solubility, reactivity, and biological activity of such compounds (Barich et al., 2004).
Biological Activity
The biological activity of thiazole carboxylic acid derivatives, including antimicrobial, antifungal, and potential anticancer activities, has been a focus. Novel thiazole derivatives have shown promise in preclinical evaluations for various biological activities, highlighting the therapeutic potential of compounds within this chemical class (Liu et al., 2004).
Molecular Interactions and Bonding
Detailed computational studies on thiazole derivatives have explored their electronic structure, spectral features, and the strength of hydrogen bonding, providing insights into how such compounds interact at the molecular level. This research is crucial for designing drugs with targeted properties or materials with specific electronic or optical characteristics (Singh et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3-dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-7-11(12(15)16)20-13(14-7)19-9-6-4-5-8(17-2)10(9)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECNUJZOMFOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC(=C2OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2716752.png)


![methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2716755.png)
![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)



![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)
